molecular formula C9H9N3O2 B11904733 Methyl 3-amino-2H-indazole-2-carboxylate

Methyl 3-amino-2H-indazole-2-carboxylate

Cat. No.: B11904733
M. Wt: 191.19 g/mol
InChI Key: YKLKLGLXYJWVMD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2H-indazole-2-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2H-indazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indazole derivatives, while nitration produces nitro-indazole compounds .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

  • 1H-indazole-3-carboxylate
  • 2H-indazole-3-carboxylate
  • 3-amino-1H-indazole-2-carboxylate

Comparison: Methyl 3-amino-2H-indazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays . Its methyl ester group enhances its solubility and stability, making it a valuable compound in various applications.

Biological Activity

Methyl 3-amino-2H-indazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by an indazole ring structure with an amino group at the 3-position and a carboxylate ester at the 2-position. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and its synthesis typically involves cyclization reactions of appropriate precursors, often utilizing methods such as alkylation or condensation reactions to introduce the amino and carboxylate functionalities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of indazole, including this compound, demonstrate potent effects against various pathogens:

  • Protozoal Infections : In vitro studies have revealed that certain indazole derivatives are more effective than metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. For instance, some derivatives displayed IC50 values significantly lower than those of metronidazole, indicating a higher potency .
  • Fungal Infections : Compounds related to this compound have shown activity against Candida albicans and Candida glabrata, suggesting potential applications in treating fungal infections .
CompoundPathogenIC50 (µM)Reference
18Giardia intestinalis0.078
23Candida albicans0.50
21Trichomonas vaginalis0.25

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been evaluated for its anti-inflammatory properties . Some studies indicate that related compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding modes of these compounds suggest they may act similarly to known COX inhibitors like rofecoxib, providing a basis for their use in inflammatory conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism or inflammatory processes.
  • Cell Membrane Disruption : Some indazole derivatives have been shown to disrupt microbial cell membranes, leading to cell death.
  • Interaction with DNA/RNA : Certain studies suggest that indazole derivatives can interact with nucleic acids, potentially affecting replication or transcription in pathogens .

Case Studies

Recent research has highlighted specific case studies involving this compound:

  • Case Study on Protozoal Activity : A study demonstrated that a derivative of this compound was effective against multiple protozoal strains, outperforming traditional treatments like metronidazole in terms of potency and efficacy .
  • Fungal Resistance : Another investigation focused on the compound's effectiveness against resistant strains of Candida, revealing promising results that could lead to new antifungal therapies .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-aminoindazole-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8(10)6-4-2-3-5-7(6)11-12/h2-5H,10H2,1H3

InChI Key

YKLKLGLXYJWVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=C2C=CC=CC2=N1)N

Origin of Product

United States

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